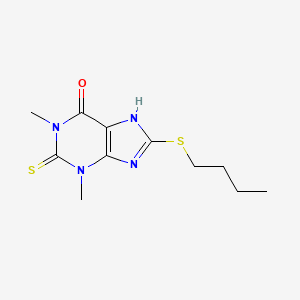
Theophylline, 8-butylthio-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 8-butylthio-2-thio- is a derivative of theophylline, a methylxanthine drug commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-butylthio-2-thio- involves the introduction of butylthio and thio groups into the theophylline structure. One common method involves the reaction of theophylline with butylthiol and a sulfur source under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of Theophylline, 8-butylthio-2-thio- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Theophylline, 8-butylthio-2-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The butylthio and thio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of Theophylline, 8-butylthio-2-thio-.
Applications De Recherche Scientifique
Theophylline, 8-butylthio-2-thio- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of thio and butylthio substitutions on theophylline’s chemical properties.
Mécanisme D'action
Theophylline, 8-butylthio-2-thio- exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscle.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, which can reduce airway responsiveness and inflammation.
Histone Deacetylase Activation: It activates histone deacetylase, which may contribute to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: The parent compound, used primarily for respiratory diseases.
8-Alkylthio-6-thio-substituted Theophylline Analogues: These analogues have similar substitutions and are studied for their selective receptor antagonist properties.
Uniqueness
Theophylline, 8-butylthio-2-thio- is unique due to its specific butylthio and thio substitutions, which enhance its chemical stability and potential therapeutic applications. These modifications differentiate it from other theophylline derivatives and provide distinct advantages in various research and industrial applications .
Propriétés
Numéro CAS |
4989-74-6 |
|---|---|
Formule moléculaire |
C11H16N4OS2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
8-butylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C11H16N4OS2/c1-4-5-6-18-10-12-7-8(13-10)14(2)11(17)15(3)9(7)16/h4-6H2,1-3H3,(H,12,13) |
Clé InChI |
NAOMXTHKMDASIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)

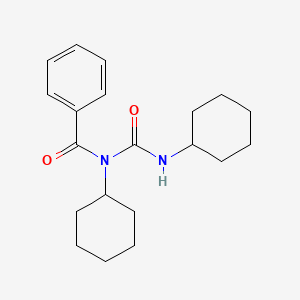

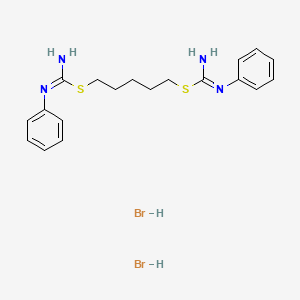
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
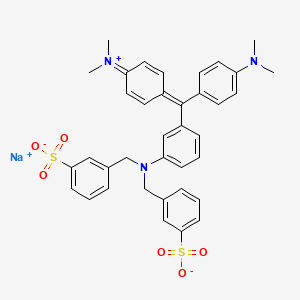
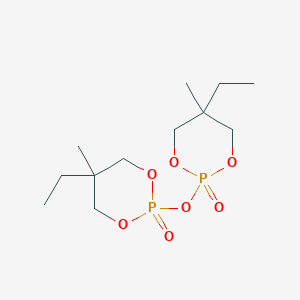
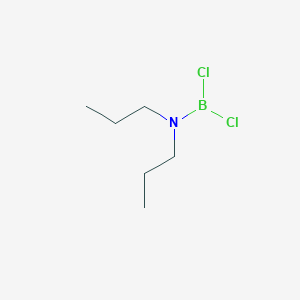
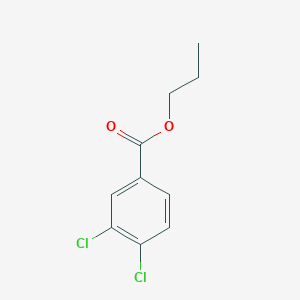
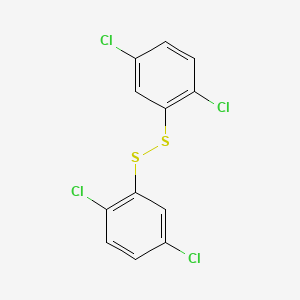
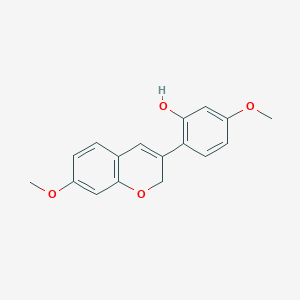
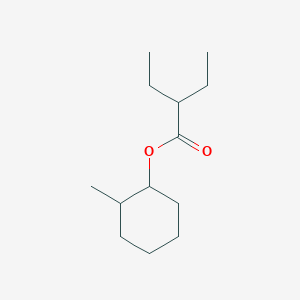
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)
